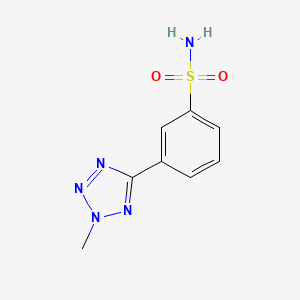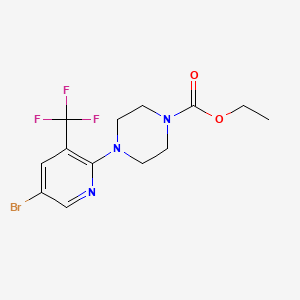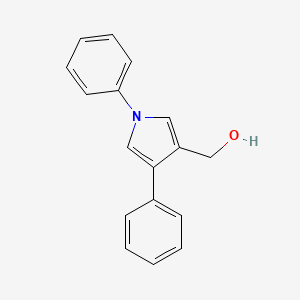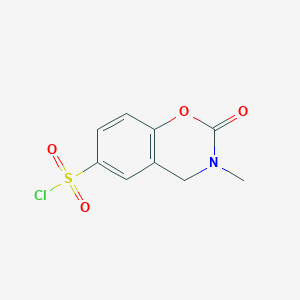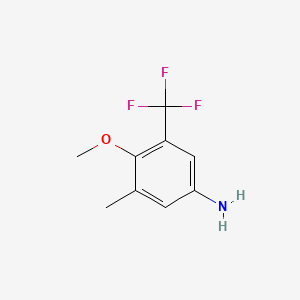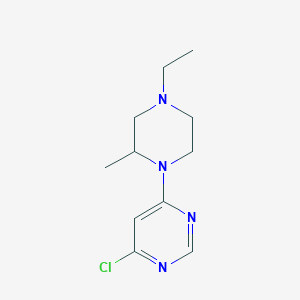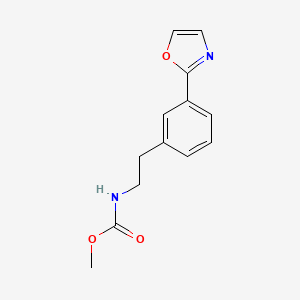
3-(恶唑-2-基)苯乙基氨基甲酸甲酯
描述
Methyl 3-(oxazol-2-yl)phenethylcarbamate is an organic compound with the molecular formula C13H14N2O3 It features a phenethylcarbamate backbone with an oxazole ring attached to the phenyl group
科学研究应用
Chemistry
Catalysis: Methyl 3-(oxazol-2-yl)phenethylcarbamate can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in organic reactions.
Material Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Biochemical Research: Used as a probe to study enzyme mechanisms or as a building block in the synthesis of bioactive molecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminophenol, ethyl chloroformate, and 2-bromoacetophenone.
Step-by-Step Synthesis:
Reaction Conditions: Typical reaction conditions include refluxing in an appropriate solvent (e.g., dichloromethane or toluene) and using catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for Methyl 3-(oxazol-2-yl)phenethylcarbamate would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: The primary amine derivative.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
作用机制
The mechanism by which Methyl 3-(oxazol-2-yl)phenethylcarbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The oxazole ring and carbamate group are key structural features that interact with molecular targets, influencing biological pathways.
相似化合物的比较
Similar Compounds
Methyl 3-(1,3-oxazol-4-yl)phenethylcarbamate: Similar structure but with a different substitution pattern on the oxazole ring.
Ethyl 3-(oxazol-2-yl)phenethylcarbamate: Ethyl ester instead of methyl ester.
Methyl 3-(thiazol-2-yl)phenethylcarbamate: Thiazole ring instead of oxazole ring.
Uniqueness
Methyl 3-(oxazol-2-yl)phenethylcarbamate is unique due to the specific positioning of the oxazole ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological profiles and applications compared to similar compounds.
By understanding the detailed synthesis, reactions, and applications of Methyl 3-(oxazol-2-yl)phenethylcarbamate, researchers can explore its full potential in various scientific and industrial fields.
属性
IUPAC Name |
methyl N-[2-[3-(1,3-oxazol-2-yl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-13(16)15-6-5-10-3-2-4-11(9-10)12-14-7-8-18-12/h2-4,7-9H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPMHHYIANPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC(=CC=C1)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176229 | |
| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-52-8 | |
| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
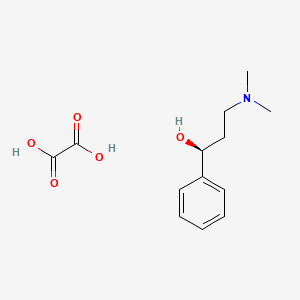
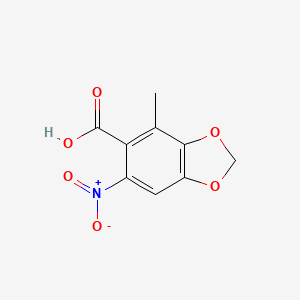
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)

